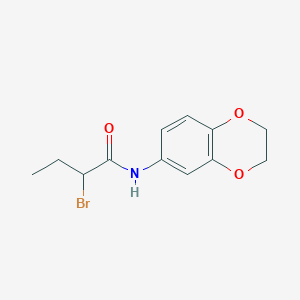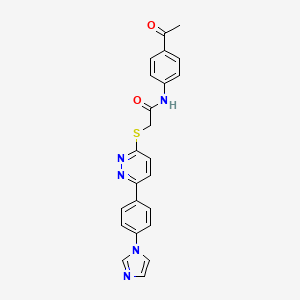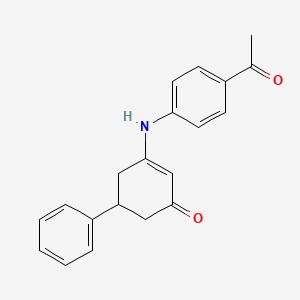
3-(4-Acetylanilino)-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylanilino)-5-phenyl-2-cyclohexen-1-one, also known as 4-acetylanilino-2-cyclohexen-1-one, is an organic compound composed of a phenyl ring, a cyclohexenone ring, and an acetylated aniline. It is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, and is also used in the production of dyes, fragrances, and other organic products. This compound has been studied extensively for its potential therapeutic applications, and has shown promise in a number of areas.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Facile Synthesis and Derivatives : The compound's role in synthesizing various derivatives through reactions with different reagents illustrates its versatility in organic chemistry. For instance, its reactivity towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and other reagents has been extensively studied, showcasing its potential in the facile synthesis of tetrahydropyrimidoquinoline derivatives with reported antimicrobial activity (Elkholy & Morsy, 2006).
Cyclization and Ring Formation : The use of this compound in cyclization reactions for the synthesis of complex molecular structures is significant. For example, its involvement in reactions leading to the formation of cyclohexyne intermediates, which serve as pivotal steps in the synthesis of cyclic compounds, demonstrates its utility in creating new chemical entities with potential biological activities (Fujita et al., 2004).
Medicinal Chemistry and Drug Design
Peptidomimetics and Amino Acid Analogs : In medicinal chemistry, the compound's structural features are exploited to create peptidomimetics and amino acid analogs. These derivatives find applications in drug design, where modifications of the amino acid backbone lead to novel compounds with enhanced therapeutic properties. The synthesis of phosphanylbis(N-arylglycines) and spontaneous diastereoselective lactamization to form P,N-heterocyclic amino acids illustrates this approach (Lach et al., 2016).
Organocatalysis and Asymmetric Synthesis : The compound also finds application in organocatalysis, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. Its use in organocatalytic activities for asymmetric aldol reactions under solvent-free conditions showcases its potential in green chemistry and sustainable pharmaceutical manufacturing (Hernández & Juaristi, 2011).
Material Science and Photophysics
Photochemical Studies : In the realm of material science, the photochemical properties of derivatives of this compound are of interest. Studies on the generation and reactivity of 4-aminophenyl cations through photolysis reveal insights into the photostability and photoactivation processes, which are pertinent to the development of photoresponsive materials (Guizzardi et al., 2001).
Ligand Synthesis and Catalysis : Furthermore, the compound's utility in synthesizing ligands for metal complexes underscores its application in catalysis. The synthesis of novel trialkylphosphane-type hybrid ligands demonstrates the potential for exploring new catalytic systems and reaction mechanisms (Zeng et al., 2009).
Propriétés
IUPAC Name |
3-(4-acetylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(22)15-7-9-18(10-8-15)21-19-11-17(12-20(23)13-19)16-5-3-2-4-6-16/h2-10,13,17,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBXNPNUAUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)
![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone](/img/structure/B2654715.png)
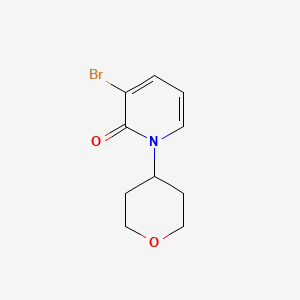
![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)
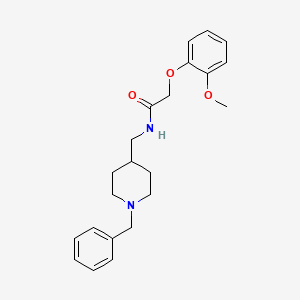

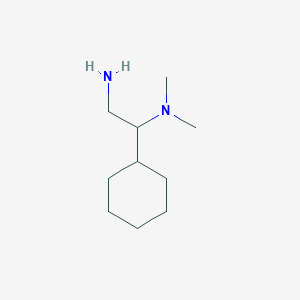
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)
![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)


